1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Catalog No.
S784470
CAS No.
181934-30-5
M.F
C18H25IO2Si
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1...

CAS Number

181934-30-5

Product Name

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one

Molecular Formula

C18H25IO2Si

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C

Reagent for Electrophilic Alkynylation

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, also known as TIPS-EBX, is a valuable reagent in organic synthesis, particularly for electrophilic alkynylation. This reaction introduces an alkyne functional group (C≡C) into a molecule. TIPS-EBX serves as a source of the electrophilic acetylene moiety, I-C≡C-Si(iPr)₃, which readily reacts with various nucleophiles to form new carbon-carbon bonds.

The Waser group played a pioneering role in discovering and exploring the unique reactivity of TIPS-EBX for electrophilic alkynylation. Their research established TIPS-EBX as a versatile reagent for the introduction of alkynes into diverse substrates, including:

  • Alkenes ()
  • Aromatic compounds ()
  • Heterocycles ()

Advantages of TIPS-EBX in Electrophilic Alkynylation

TIPS-EBX offers several advantages over other reagents used for electrophilic alkynylation:

  • High reactivity: The presence of the hypervalent iodine atom in TIPS-EBX enhances the electrophilicity of the C≡C bond, leading to faster reaction rates compared to traditional alkynylation methods. ()
  • Functional group compatibility: TIPS-EBX exhibits good compatibility with various functional groups, allowing for selective alkynylation under mild reaction conditions. ()
  • Ease of handling: TIPS-EBX is commercially available and can be handled under standard laboratory conditions, making it a user-friendly reagent for researchers.

Beyond Electrophilic Alkynylation

The applications of TIPS-EBX extend beyond electrophilic alkynylation. Recent research has explored its potential in other areas of organic synthesis, such as:

  • C-H functionalization: TIPS-EBX can be employed for the selective modification of C-H bonds in organic molecules. ()
  • Cross-coupling reactions: TIPS-EBX can participate in cross-coupling reactions, enabling the formation of new carbon-carbon bonds between diverse fragments. ()

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is an organosilicon compound characterized by its unique structure and functional properties. The molecular formula is C₁₈H₂₅IO₂Si, with a molecular weight of 428.39 g/mol. This compound features a benziodoxole moiety, which is known for its applications in organic synthesis, particularly as a reagent in various chemical transformations. The triisopropylsilyl group enhances its stability and solubility, making it suitable for diverse applications in synthetic chemistry .

TIPS-EBX functions as an electrophilic alkynylation reagent. The hypervalent iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the electron-deficient ethynyl carbon. The TIPS group stabilizes the molecule and prevents unwanted side reactions [].

The compound is primarily utilized in cross-coupling reactions and C-C bond formation. It can participate in nucleophilic substitutions and cycloadditions due to the presence of the ethynyl group. The silyl protecting group allows for selective reactions under mild conditions, making it advantageous for complex organic syntheses. Notably, it can be involved in the formation of carbon-carbon bonds through reactions with various electrophiles .

The synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one typically involves several steps:

  • Formation of the benziodoxole ring: This can be achieved through the reaction of a suitable precursor with iodine sources.
  • Introduction of the ethynyl group: This step often utilizes acetylene derivatives reacted with silylating agents.
  • Protection and purification: The final product is purified using techniques such as chromatography to ensure high purity levels (≥98%) .

This compound finds applications primarily in organic synthesis as a versatile reagent for:

  • Synthesis of complex organic molecules: Its stability and reactivity make it useful in multi-step synthesis.
  • Material science: It can be utilized in the development of new materials due to its unique structural properties.
  • Pharmaceutical research: Potential applications in drug development are being explored, given its functional groups that may interact with biological systems .

Interaction studies are crucial for understanding how 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one behaves in biological systems. Preliminary investigations suggest that the compound may interact with various enzymes and receptors, but comprehensive studies are necessary to determine its specificity and efficacy in biological contexts. Such studies would typically involve assays to evaluate binding affinity and biological activity against specific targets .

Several compounds exhibit structural or functional similarities to 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one:

Compound NameStructure/Functional GroupUnique Features
1,2-BenziodoxoleContains a benziodoxole moietyLacks the ethynyl and triisopropylsilyl groups
TriisopropylsilylacetyleneEthynyl group with triisopropylsilylFocused on C-C bond formation
1-Benziodoxol-3(1H)-oneBenziodoxole without additional substituentsMore reactive due to lack of steric hindrance

The uniqueness of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one lies in its combination of stability from the triisopropylsilyl group and reactivity from the ethynyl group, making it particularly useful in synthetic applications where both characteristics are desired .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Dates

Modify: 2023-08-15

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